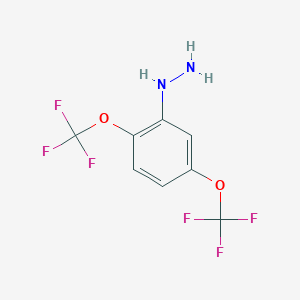

(2,5-Bis(trifluoromethoxy)phenyl)hydrazine

Description

Significance of Arylhydrazine Scaffolds in Modern Synthetic Chemistry

Arylhydrazines are organic compounds containing a phenyl group attached to a hydrazine (B178648) moiety (-NHNH2). This structural motif is a versatile and indispensable building block in synthetic organic chemistry, primarily for the construction of nitrogen-containing heterocyclic compounds. organic-chemistry.org Many of these synthesized heterocycles, such as indoles and pyrazoles, form the core of numerous pharmaceuticals, agrochemicals, and dyes. wikipedia.orgwho.int

The most renowned application of arylhydrazines is the Fischer indole (B1671886) synthesis , a reaction discovered in 1883 that produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.comjk-sci.com This reaction remains one of the most widely used methods for constructing the indole nucleus, which is a prevalent scaffold in a vast number of biologically active molecules. byjus.com

Beyond indole synthesis, arylhydrazines are crucial precursors for other important heterocyclic systems:

Pyrazoles: Through the Knorr pyrazole (B372694) synthesis, arylhydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles, a class of compounds known for their applications as metal chelates, dyes, and bioactive molecules. chemhelpasap.comslideshare.netjk-sci.com

Other Heterocycles: Arylhydrazines are also employed in the synthesis of indazoles, quinazolines, and various other heterocyclic structures, highlighting their broad utility in organic synthesis. organic-chemistry.org

Furthermore, arylhydrazines have gained attention as arylation agents in various cross-coupling reactions, serving as environmentally friendly alternatives to organic halides. organic-chemistry.org Their ability to act as versatile electrophilic partners makes them valuable reagents in the formation of new carbon-carbon and carbon-heteroatom bonds.

The Role of Trifluoromethoxy Functionality in Molecular Design and Reactivity

The trifluoromethoxy group (-OCF3) is a unique fluorine-containing substituent that has garnered significant interest in drug design and materials science. nih.gov Its properties are distinct from both a methoxy (B1213986) (-OCH3) group and a trifluoromethyl (-CF3) group, offering a specific set of electronic and physicochemical characteristics to a parent molecule.

The trifluoromethoxy group is highly valued for several key properties that it imparts:

High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, which can improve oral bioavailability and penetration into the central nervous system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This stability can increase the half-life of a drug molecule in the body, leading to a longer duration of action.

Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This can significantly influence the acidity or basicity of nearby functional groups and modulate the reactivity of the aromatic ring.

"Pseudohalogen" Character: The trifluoromethoxy group is sometimes referred to as a "super-halogen" or "pseudohalogen" because its electronic properties can mimic those of halogens, particularly in its ability to act as a weak hydrogen bond acceptor. nih.gov

These properties are strategically utilized by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates, as well as to enhance their binding affinity to biological targets.

| Property | Description | Impact in Molecular Design |

|---|---|---|

| Lipophilicity (π value) | High positive value (approx. +1.04) | Increases membrane permeability and bioavailability. |

| Metabolic Stability | Resistant to oxidative metabolism due to strong C-F bonds. | Enhances drug half-life and reduces metabolic clearance. |

| Electronic Effect | Strongly electron-withdrawing (inductive effect). | Modulates pKa of nearby groups and influences molecular interactions. |

| Steric Profile | Larger than a methoxy group, can influence molecular conformation. | Can be used to control binding selectivity and orientation. |

Academic Research Trajectories for (2,5-Bis(trifluoromethoxy)phenyl)hydrazine

While this compound is commercially available as a chemical building block, a review of prominent academic literature databases indicates that it is not yet a widely studied compound with extensive published research detailing its specific applications. Its structural novelty, featuring two trifluoromethoxy groups, suggests it is a compound of interest for specialized synthetic applications rather than a common reagent.

Based on its structure as a heavily fluorinated arylhydrazine, its primary academic research trajectory is projected to be as a precursor for the synthesis of novel, highly fluorinated heterocyclic compounds. The potential research applications can be extrapolated from the known reactivity of its constituent functional groups:

Synthesis of Novel Indoles: A primary potential application lies in its use in the Fischer indole synthesis to create 4,7-bis(trifluoromethoxy)indoles. The strong electron-withdrawing nature of the two -OCF3 groups would significantly influence the electronic properties of the resulting indole ring, making such compounds interesting candidates for evaluation in medicinal chemistry and materials science.

Preparation of Fluorinated Pyrazoles: Reaction with 1,3-dicarbonyl compounds via the Knorr pyrazole synthesis would yield pyrazoles with a 2,5-bis(trifluoromethoxy)phenyl substituent. Such fluorinated pyrazoles are of interest in agrochemical and pharmaceutical research due to their potential for enhanced biological activity and favorable pharmacokinetic properties.

Development of Advanced Materials: The high fluorine content and the specific electronic properties imparted by the two -OCF3 groups could make derivatives of this hydrazine useful in the development of new materials, such as liquid crystals or polymers with specialized properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F6N2O2 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

[2,5-bis(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

BZMIAONSVDCDBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)NN)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis Trifluoromethoxy Phenyl Hydrazine and Structural Analogues

Established Sygoogle.comnthetic Pathways to Arylhydrazines

Traditional methods for the synthesis of arylhydrazines remain highly relevant and are characterized by their reliability and broad substrate scope.

One of the most classical and widely used methods for preparing arylhydrazines is the reduction of an aryl diazonium salt, which is typically generated in situ from the corresponding substituted aniline (B41778). This two-step process fir thieme-connect.delibretexts.orgst involves the diazotization of the primary aromatic amine, followed by reduction.

The initial step, diazot thieme-connect.deization, involves treating the aniline with a source of nitrous acid (usually generated from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the diazonium salt.

The subsequent reduction masterorganicchemistry.com of the diazonium salt is the key step. Various reducing agents can be employed, but sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) are among the most common and effective. The reaction with sodium libretexts.orgorgsyn.orgsulfite is believed to proceed through the formation of an intermediate aryldiazo sulfonate, which is then further reduced and subsequently hydrolyzed under acidic conditions to yield the arylhydrazine hydrochloride salt. This salt can then be neu libretexts.orgtralized to afford the free hydrazine (B178648) base. The reliability of this method makes it the most probable route for synthesizing (2,5-Bis(trifluoromethoxy)phenyl)hydrazine from its corresponding aniline.

Table 1: Examples of Arylhydrazine Synthesis via Diazonium Salt Reduction This table presents illustrative data compiled from various sources and may not reflect optimized conditions for each specific transformation.

| Starting Aniline | Reducing Agent | Conditions | Product | Yield (%) |

| Aniline | Sodium Sulfite | 1. NaNO₂, HCl, 0-5°C; 2. Na₂SO₃, heat; 3. HCl | Phenylhydrazine (B124118) | Good |

| 4-Methyl-2-nitroaniline | Sodium Sulfite | 1. NaNO₂, HCl, -7°C; 2. Na₂SO₃, NaOH, -5°C | (4-Methyl-2-nitrophenyl)hydrazine | 66% |

| 2-Fluoroaniline | Sod thieme-connect.deium Bisulfite | 1. NaNO₂, HCl, <3°C; 2. NaHSO₃ solution | (2-Fluorophenyl)hydrazine | Not specified |

| General Arylamine | T google.comin(II) Chloride | 1. NaNO₂, HCl, 0°C; 2. SnCl₂·2H₂O, HCl | Arylhydrazine Hydrochloride | 53-81% |

Nucleophilic aromatic substitution (SₙAr) provides a direct route to arylhydrazines by reacting an activated aryl halide or other arene with a suitable leaving group with hydrazine. This reaction is continge nih.govnt on the aromatic ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The activation is typical masterorganicchemistry.comly achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs stabilize the masterorganicchemistry.comnih.govnegative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.

The trifluoromethoxy (-O masterorganicchemistry.comCF₃) group is a potent electron-withdrawing substituent. Therefore, a substrate such as 1-chloro-2,5-bis(trifluoromethoxy)benzene would be expected to be highly activated towards SₙAr. The reaction with hydrazine or hydrazine hydrate (B1144303) would displace the chloride ion to form the target this compound. While this specific reaction is not documented, the principle is well-established for other activated arenes.

Table 2: Nucleophilic Aromatic Substitution Reactions to Form Hydrazine Derivatives This table provides examples of SₙAr reactions leading to arylhydrazines, demonstrating the principle of activation by electron-withdrawing groups.

| Activated Arene | Nucleophile | Conditions | Product |

| 1,3-Dichloro-4,6-dinitrobenzene | Hydrazine Hydrate | Ethanol (B145695) | (2,4-Dichloro-6-nitrophenyl)hydrazine |

| Hexafluorobenzene | H thieme-connect.deydrazine | Not specified | Pentafluorophenylhydrazine |

| 2,4-Dinitrochlorobenzene | Phenylhydrazine | Ethanol, Reflux | 1-(2,4-Dinitrophenyl)-2-phenylhydrazine |

This subsection addresses the synthesis of fluorinated analogues, specifically focusing on the formation of the trifluoromethoxy group on an aromatic ring, which is a critical step in preparing the necessary precursors for the target molecule. The direct O-trifluoromethylation of phenols is a key strategy.

Several methods have bee nih.govn developed for this transformation. Early approaches involved multi-step sequences, such as the conversion of phenols to fluoroformates followed by deoxyfluorination with reagents like sulfur tetrafluoride (SF₄). More direct methods have nih.govsince been developed. For instance, hypervalent iodine reagents, such as Togni's reagents, have been used for the electrophilic trifluoromethylation of phenols, although this can sometimes lead to competing C-trifluoromethylation.

A significant advancemen nih.govt is the silver-mediated O-trifluoromethylation of phenols using a trifluoromethyl source like TMSCF₃ and an oxidant. Another practical protoco nih.govl involves the O-carboxydifluoromethylation of phenols, followed by a decarboxylative fluorination step to yield the desired aryl trifluoromethyl ethers. These methods are crucial acs.org for constructing the 1,4-bis(trifluoromethoxy)benzene scaffold, the likely starting point for a multi-step synthesis of the target hydrazine.

Advanced Synthetic Approaches to Fluoroalkylated Arylhydrazines

Modern synthetic chemistry has introduced more sophisticated and efficient methods for C-N bond formation, including the synthesis of complex hydrazine derivatives.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines and their derivatives. While originally develope wikipedia.orgd for coupling amines with aryl halides, this methodology has been extended to include hydrazine derivatives.

Palladium-catalyzed cros rsc.orgs-coupling of aryl halides or triflates with hydrazine hydrate or protected hydrazine equivalents (like benzophenone (B1666685) hydrazone) provides a powerful and versatile route to arylhydrazines. These reactions typically nih.govorganic-chemistry.org employ a palladium precursor in combination with a specialized phosphine (B1218219) ligand (e.g., Josiphos or Buchwald's biarylphosphine ligands) and a base. This approach offers sign nih.govorganic-chemistry.orgificant advantages in terms of functional group tolerance and substrate scope over classical methods. Recent developments have even enabled these couplings at very low catalyst loadings with simple hydroxide (B78521) bases, enhancing the practicality of the method. Copper-catalyzed systems nih.govhave also been developed as a more economical alternative for the C-N coupling of aryl halides with hydrazine hydrate.

Table 3: Examples of M researchgate.netetal-Catalyzed Arylhydrazine Synthesis This table summarizes various metal-catalyzed approaches to arylhydrazine synthesis.

| Aryl Halide | Hydrazine Source | Catalyst System | Base | Product |

| (Hetero)aryl Chlorides/Bromides | Hydrazine Hydrate | Pd(OAc)₂ / CyPF-tBu | KOH | (Hetero)aryl Hydrazines |

| Aryl Halides | Hydraz nih.govine Hydrate | CuI / BMPO | K₂CO₃ | Aryl Hydrazines |

| Bromoarenes | Benzoph researchgate.netenone Hydrazone | NiCl₂(dppp) / dppf | NaOtBu | Arylated Hydrazones |

| Aryl Halides | Hydrazine | Pd₂(dba)₃ / XPhos | NaOtBu | Aryl Hydrazines |

The synthesis of enantiomerically pure chiral hydrazines is of great interest due to their prevalence in pharmaceuticals and their use as chiral auxiliaries and catalysts. Asymmetric synthesis of t acs.orgnih.govhese compounds can be achieved through several strategies, most notably the asymmetric hydrogenation of prochiral hydrazones.

This approach involves t acs.orghe reduction of a C=N double bond in a hydrazone substrate using a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, palladium, and more recently, earth-abundant metals like nickel and cobalt, have been successfully employed. The catalyst typically co acs.orgresearchgate.netnsists of a metal center and a chiral phosphine ligand, which creates a chiral environment to control the stereochemical outcome of the hydrogenation. This method can produce chiral hydrazines with very high levels of enantioselectivity (up to >99% ee).

Another strategy involve acs.orgresearchgate.nets the addition of nucleophiles to chiral N-acylhydrazones, where a chiral auxiliary directs the stereoselective formation of a new stereocenter. Furthermore, biocatalytic researchgate.net methods using engineered enzymes, such as hydrazone reductases (HREDs), are emerging as a sustainable and highly selective alternative for the synthesis of chiral hydrazines.

Table 4: Methodologies nih.gov for Asymmetric Synthesis of Chiral Hydrazines This table highlights key strategies and catalyst systems for producing enantiomerically enriched hydrazines.

| Method | Substrate | Catalyst/Reagent | Key Feature | Enantioselectivity (up to) |

| Asymmetric Hydrogenation | Cyclic N-Acyl Hydrazones | Ni–(S,S)-Ph-BPE complex | Earth-abundant metal catalyst | >99% ee |

| Asymmetric Hydrogenat acs.orgresearchgate.netion | Fluorinated Hydrazones | [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Access to chiral fluorinated hydrazines | 94% ee |

| Nucleophilic Addition | Aldehydes/Ketones | Chiral N-(amino) oxazolidinones | Use of a chiral auxiliary | High stereoselectivity |

| Biocatalytic Reductio researchgate.netn | Protected Hydrazones | Engineered Hydrazone Reductase (HRED) | Sustainable, enzymatic reduction | Exceptional stereocontrol |

Novel Fluorination and Perfluoroalkylation Strategies for Aryl Systems

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into aryl systems is of significant interest in medicinal and materials chemistry due to the unique properties these moieties impart. The trifluoromethoxy group, in particular, is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability and binding affinity. Consequently, a variety of novel strategies for the fluorination and perfluoroalkylation of aromatic rings have been developed.

Recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates. Radical trifluoromethoxylation has emerged as a promising approach. nih.gov One method employs a bench-stable pyridinium-based reagent that, upon activation by a photoredox catalyst under visible light, fragments to release an OCF3 radical. sci-hub.seresearchgate.net This radical can then engage in the non-directed C-H functionalization of a range of arenes. sci-hub.se Mechanistic studies have provided spectroscopic evidence of the spin-trapped trifluoromethoxy radical, supporting this pathway. researchgate.net Another approach utilizes bis(trifluoromethyl)peroxide (CF3OOCF3), an inexpensive and accessible reagent, as a source of OCF3 radicals for the C-H trifluoromethoxylation of arenes and heteroarenes under mild conditions. nih.gov

Catalytic methods for direct C-H trifluoromethoxylation have also been developed, representing a significant step forward. One such protocol uses a novel trifluoromethoxylating reagent in conjunction with redox-active catalysts at ambient temperature. nih.gov This system is notable for its low catalyst loading (as low as 0.03 mol%) and tolerance of a wide array of functional groups. nih.gov The proposed mechanism involves photoexcitation of the reagent to generate the OCF3 radical, which is trapped by the arene. The resulting cyclohexadienyl radical is then oxidized by the catalyst to form the final product. nih.gov

Beyond trifluoromethoxylation, other perfluoroalkylation strategies are prevalent. Copper-mediated reactions, for instance, can be used to introduce perfluoroalkyl groups onto aryl bromides and arenes via in situ generated arylboronate esters. chemicalbook.com This method is versatile and avoids harsh conditions. chemicalbook.com

The following table summarizes some of the novel strategies for the introduction of fluorine-containing groups to aryl systems.

| Methodology | Reagent/Catalyst System | Key Features | Typical Substrates |

|---|---|---|---|

| Radical C-H Trifluoromethoxylation | N-Trifluoromethoxypyridinium Salt / Photoredox Catalyst | Visible-light mediated; non-directed C-H functionalization; operationally simple. sci-hub.se | Arenes, Heteroarenes |

| Radical C-H Trifluoromethoxylation | Bis(trifluoromethyl)peroxide (BTMP) | Uses an inexpensive and accessible radical source; mild conditions. nih.gov | Arenes, Pyridines |

| Catalytic C-H Trifluoromethoxylation | Trifluoromethoxylating Reagent / Redox-active Catalysts | Low catalyst loading; proceeds at room temperature; tolerates diverse functional groups. nih.gov | Complex molecules, Natural product derivatives |

| Copper-Mediated Perfluoroalkylation | Arylboronate Esters / [(phen)CuRF] | Converts aryl bromides and arenes; proceeds under mild conditions. chemicalbook.com | Aryl bromides, Substituted arenes |

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound proceeds through a multi-step pathway involving several key intermediates. The logical synthetic route commences with a symmetrically substituted benzene (B151609) ring, which is sequentially functionalized to introduce the required nitro, amino, and finally, hydrazine moieties.

Step 1: Synthesis of 1,4-Bis(trifluoromethoxy)benzene

The foundational precursor for this synthesis is 1,4-bis(trifluoromethoxy)benzene. While direct synthesis routes for this specific compound are not extensively detailed in readily available literature, its preparation can be envisaged through established methodologies for forming aryl-OCF3 bonds. One plausible approach is a copper-catalyzed Ullmann-type condensation reaction. wikipedia.orgorganic-chemistry.org This would involve the coupling of a 1,4-dihalobenzene (e.g., 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene) with a trifluoromethoxide source, such as potassium trifluoromethoxide, in the presence of a copper catalyst. Modern Ullmann methodologies often employ ligands like diamines or amino alcohols to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. rug.nl

Step 2: Nitration to 2,5-Bis(trifluoromethoxy)nitrobenzene

The subsequent step is the electrophilic nitration of 1,4-bis(trifluoromethoxy)benzene. The trifluoromethoxy group (-OCF3) is deactivating and directs incoming electrophiles to the meta position. In a 1,4-disubstituted system, nitration will occur at one of the two equivalent positions ortho to one -OCF3 group and meta to the other. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The conditions must be carefully controlled to favor mono-nitration and prevent the formation of dinitrated byproducts. Analogous nitration of 1,4-bis(trifluoromethyl)benzene (B1346883) has been shown to yield the desired 2,5-disubstituted product. google.comgoogle.com For example, using fuming nitric acid in a solvent of 96% sulfuric acid can produce the corresponding nitro compound in good yield. google.com

Step 3: Reduction to 2,5-Bis(trifluoromethoxy)aniline

The nitro group of 2,5-bis(trifluoromethoxy)nitrobenzene is then reduced to an amine to form the key intermediate, 2,5-bis(trifluoromethoxy)aniline. This transformation is a standard procedure in organic synthesis and can be accomplished through various methods. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and clean method. acs.org Alternatively, reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid, is also highly effective for converting aromatic nitro compounds to anilines. wikipedia.orgscispace.com

Step 4: Conversion to this compound

The final step involves the conversion of the primary aromatic amine, 2,5-bis(trifluoromethoxy)aniline, into the target hydrazine. This is typically achieved via a two-stage, one-pot reaction. First, the aniline is diazotized by treating it with sodium nitrite (NaNO2) in a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form an in situ solution of the corresponding diazonium salt. acs.orgorgsyn.org Second, this diazonium salt is immediately reduced to the hydrazine. A classic and effective reducing agent for this purpose is sodium sulfite (Na2SO3). orgsyn.org The procedure involves adding the cold diazonium salt solution to a solution of sodium sulfite, followed by heating to complete the reduction. Acidification then precipitates the hydrazine, usually as its hydrochloride salt, from which the free base can be liberated. orgsyn.org

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ullmann Condensation (Proposed) | 1,4-Dihalobenzene, KOCF3, Cu Catalyst | 1,4-Bis(trifluoromethoxy)benzene |

| 2 | Electrophilic Nitration | HNO3, H2SO4 | 2,5-Bis(trifluoromethoxy)nitrobenzene |

| 3 | Nitro Group Reduction | H2, Pd/C or Sn/HCl | 2,5-Bis(trifluoromethoxy)aniline |

| 4 | Diazotization and Reduction | 1. NaNO2, HCl 2. Na2SO3 | This compound |

Reactivity and Chemical Transformations of 2,5 Bis Trifluoromethoxy Phenyl Hydrazine and Its Derivatives

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

The primary reaction of hydrazines involves the condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen atom of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

Formation of Schiff Bases and Related Compounds

The reaction between a hydrazine and a carbonyl compound yields a specific type of Schiff base known as a hydrazone. While the direct reaction of (2,5-bis(trifluoromethoxy)phenyl)hydrazine is a classical transformation, detailed studies often utilize its more stable derivative, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, to explore these reactions. In this context, the hydrazide condenses with various aromatic aldehydes in an ethanol (B145695) medium to produce a series of N-acylhydrazones. nih.gov

This condensation is typically catalyzed by a few drops of acid and involves refluxing the reactants. nih.gov The resulting hydrazones are often stable, crystalline solids that can be readily purified. The formation of these compounds serves as a crucial intermediate step for the synthesis of more complex heterocyclic structures. nih.gov Research on the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has demonstrated its successful condensation with a range of substituted benzaldehydes, yielding the corresponding hydrazones in high purity. nih.gov

| Compound ID | Aldehyde Reactant (Ar-CHO) | Resulting Hydrazone Structure (Ar') |

|---|---|---|

| 4a | Benzaldehyde | Phenyl |

| 4b | 4-Fluorobenzaldehyde | 4-Fluorophenyl |

| 4c | 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4d | 4-Bromobenzaldehyde | 4-Bromophenyl |

| 4e | 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| 4f | 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 4g | 4-Methylbenzaldehyde | 4-Methylphenyl (p-tolyl) |

| 4h | 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 4i | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenyl |

| 4j | 2-Chlorobenzaldehyde | 2-Chlorophenyl |

| 4k | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl |

Scope and Limitations of Aldehyde and Ketone Reactivity

The scope of the condensation reaction is broad, particularly with aromatic aldehydes. researchgate.net Generally, both electron-donating and electron-withdrawing substituents on the aromatic aldehyde are well-tolerated, leading to the formation of the corresponding hydrazones. nih.gov Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, sterically hindered aldehydes or ketones may react more slowly or require more forcing conditions. researchgate.net

While aldehydes react readily, ketones can be less reactive due to steric hindrance and the increased electron-donating effect of the two alkyl groups compared to the single alkyl/aryl group and hydrogen of an aldehyde. libretexts.org Acid catalysis is often employed to activate the carbonyl group for nucleophilic attack, especially with less reactive ketones. nih.gov The reaction of phenylhydrazines with a wide range of carbonyl compounds is a well-established method for forming C-N bonds. vedantu.com

Cyclization Reactions for Heterocyclic System Construction

The hydrazones derived from this compound are versatile intermediates for constructing various heterocyclic rings. The presence of the N-N bond and the adjacent C=N double bond provides a reactive scaffold for intramolecular cyclization or for further reaction with other reagents.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govyoutube.com In this reaction, this compound would act as the binucleophile, attacking the two carbonyl carbons of the dicarbonyl compound.

The reaction typically proceeds by initial formation of a hydrazone intermediate at one carbonyl group, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. nih.govmdpi.com The reaction of unsymmetrical 1,3-diketones with a substituted phenylhydrazine (B124118) can lead to the formation of two regioisomers, although one isomer often predominates based on the relative reactivity of the two carbonyl groups. nih.gov While this is a general and powerful method for pyrazole synthesis, specific examples detailing the reaction of this compound with 1,3-dicarbonyl compounds are not extensively documented in the surveyed literature.

Formation of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A primary route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine precursors. nih.gov Alternatively, and more relevant to the derivatives of the title compound, is the oxidative cyclization of N-acylhydrazones. organic-chemistry.org

In this pathway, an N-acylhydrazone, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (as described in section 3.1.1), can be treated with an oxidizing agent. nih.govnih.gov Various reagents, including acetic anhydride, ferric chloride, or hypervalent iodine reagents, can promote the cyclization. nih.gov The reaction proceeds by forming a new bond between the amide oxygen and the hydrazone carbon, followed by elimination, to yield the stable aromatic 1,3,4-oxadiazole (B1194373) ring. This method provides a direct route to unsymmetrically substituted oxadiazoles. organic-chemistry.org

Derivatization to 1,3-Thiazolidin-4-ones

1,3-Thiazolidin-4-ones are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. They are commonly synthesized by the cyclocondensation reaction of a Schiff base or a hydrazone with a sulfur-containing reagent, typically thioglycolic acid (mercaptoacetic acid). hakon-art.com

Following this synthetic strategy, the hydrazones derived from the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aromatic aldehydes undergo cyclization with thioglycolic acid. nih.gov The reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent such as 1,4-dioxane. The mechanism involves the nucleophilic attack of the thiol group of thioglycolic acid on the C=N bond of the hydrazone, followed by intramolecular cyclization via amide formation with the elimination of a water molecule to form the thiazolidinone ring. This approach has been successfully applied to create a library of N-acyl-1,3-thiazolidin-4-one derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. nih.gov

| Compound ID | Starting Hydrazone | Substituent on Phenyl Ring (at position 2) |

|---|---|---|

| 5a | 4a | Phenyl |

| 5b | 4b | 4-Fluorophenyl |

| 5c | 4c | 4-Chlorophenyl |

| 5d | 4d | 4-Bromophenyl |

| 5e | 4e | 4-Hydroxyphenyl |

| 5f | 4f | 4-Nitrophenyl |

| 5g | 4g | 4-Methylphenyl (p-tolyl) |

| 5h | 4h | 4-Methoxyphenyl |

| 5i | 4i | 3,4,5-Trimethoxyphenyl |

| 5j | 4j | 2-Chlorophenyl |

| 5k | 4k | 2,4-Dichlorophenyl |

Construction of Fused Systems such as Triazolothiadiazoles and Triazolothiadiazines

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and arylhydrazines are valuable precursors for such scaffolds. While direct reactions involving this compound for the construction of triazolothiadiazoles and triazolothiadiazines are not extensively documented, the established synthetic routes to these systems often proceed through a key intermediate: a 4-amino-5-aryl-1,2,4-triazole-3-thiol.

The formation of this crucial triazole-thiol intermediate can be envisioned starting from the corresponding aryl hydrazide. The this compound would first be converted to its corresponding hydrazide, 2,5-bis(trifluoromethoxy)benzoyl hydrazide. This transformation is typically achieved by reacting the hydrazine with a suitable acylating agent.

Once the hydrazide is obtained, a common and effective method for the synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiols involves a two-step process:

Reaction with Carbon Disulfide: The aryl hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a potassium dithiocarbazinate salt.

Cyclization with Hydrazine Hydrate (B1144303): The intermediate salt is then cyclized by heating with hydrazine hydrate. This step leads to the formation of the desired 4-amino-5-(2,5-bis(trifluoromethoxy)phenyl)-1,2,4-triazole-3-thiol.

With the 4-amino-5-(2,5-bis(trifluoromethoxy)phenyl)-1,2,4-triazole-3-thiol in hand, the construction of the fused triazolothiadiazole and triazolothiadiazine ring systems can be accomplished through various established cyclization strategies. These methods typically involve the reaction of the bifunctional triazole-thiol with appropriate dielectrophiles.

For the synthesis of triazolothiadiazoles , a common approach is the reaction of the triazole-thiol with a one-carbon electrophile, such as a carboxylic acid or its derivative, under dehydrating conditions.

For the construction of triazolothiadiazines , the triazole-thiol is typically reacted with a two-carbon electrophile, such as an α-haloketone or a related 1,2-dielectrophilic species. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to furnish the six-membered thiadiazine ring fused to the triazole core. The specific reagents and reaction conditions can be varied to introduce different substituents on the resulting fused heterocyclic system.

Cross-Coupling Reactions Involving Arylhydrazines

Arylhydrazines have emerged as versatile coupling partners in modern transition-metal-catalyzed cross-coupling reactions, providing pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation (e.g., Arylation of Alkynes)

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing arylalkynes. ekb.egorganic-chemistry.orgeurjchem.comwikipedia.org While aryl halides are the conventional coupling partners, modifications of this reaction have been developed to utilize other starting materials.

In the context of arylhydrazines, their conversion to an arylating species for alkyne coupling is an area of active research. One potential pathway involves the in-situ generation of an aryl halide or triflate from the arylhydrazine, which can then participate in a standard Sonogashira reaction. Alternatively, direct C-N bond activation of the arylhydrazine by a palladium catalyst could lead to the formation of an arylpalladium intermediate, which would then react with the alkyne. Research has shown that palladium-catalyzed C-C bond formation of arylhydrazines with olefins can occur via carbon-nitrogen bond cleavage under mild conditions. google.com

Hydrazones, derived from arylhydrazines, have also been employed as ligands in Sonogashira couplings of aryl bromides with terminal alkynes, demonstrating the utility of the hydrazine moiety in facilitating C-C bond formation. acs.org This suggests the potential for developing catalytic systems where this compound or its derivatives could directly participate in the arylation of alkynes.

Table 1: Examples of Palladium-Catalyzed Arylation of Alkynes

| Arylating Agent | Alkyne | Catalyst System | Product | Reference |

| Aryl Bromide | Terminal Alkyne | Pd(acac)₂, Hydrazone ligand, CuI, K₃PO₄ | Internal Arylated Alkyne | acs.org |

| Arylhydrazine | Olefin | Pd(OAc)₂, Ligand | Arylated Olefin | google.com |

This table presents generalized examples from the literature; specific data for this compound is not available.

Carbon-Heteroatom Bond Formation (e.g., Sulfonyl Fluoride (B91410) Synthesis)

The synthesis of sulfonyl fluorides is of significant interest due to their applications in medicinal chemistry and chemical biology. A common route to arylsulfonyl fluorides involves the Sandmeyer-type reaction of aryldiazonium salts. rsc.org Arylhydrazines can serve as precursors to these diazonium salts.

The transformation of an arylhydrazine to an arylsulfonyl fluoride typically involves the following steps:

Diazotization: The arylhydrazine is converted to the corresponding aryldiazonium salt. This is often achieved by treatment with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.

Fluorosulfonylation: The generated diazonium salt is then reacted with a source of sulfur dioxide, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a fluoride source, like Selectfluor or potassium fluoride, often in the presence of a copper or palladium catalyst. rsc.orgacs.org

Recent advancements have also described one-pot procedures for the synthesis of sulfonyl fluorides directly from arylhydrazines, streamlining the synthetic process. acs.org These methods offer a practical approach for the preparation of (2,5-Bis(trifluoromethoxy)phenyl)sulfonyl fluoride, a potentially valuable building block.

Table 2: Methods for the Synthesis of Arylsulfonyl Fluorides

| Starting Material | Reagents | Key Features | Reference |

| Aryldiazonium Salts | DABSO, NFSI, Photocatalyst | Mild, visible-light induced | acs.org |

| Aryl Iodides | DABSO, Selectfluor, Pd(OAc)₂ | One-pot, good to excellent yields | acs.org |

| Arylhydrazines | Mn(IV) oxide | One-pot synthesis | acs.org |

This table presents generalized examples from the literature; specific data for this compound is not available.

Other Functional Group Interconversions and Derivatization Strategies

Beyond the construction of complex ring systems and cross-coupling reactions, this compound and its derivatives undergo a variety of other useful transformations.

Formation and Reactivity of Hydrazide Intermediates

As mentioned previously, the formation of the corresponding hydrazide, 2,5-bis(trifluoromethoxy)benzoyl hydrazide, is a key step in the synthesis of various heterocyclic compounds. This transformation is typically achieved by reacting the hydrazine with an appropriate acylating agent, such as a carboxylic acid, acid chloride, or ester.

These hydrazide intermediates are themselves versatile building blocks. They can undergo condensation reactions with aldehydes and ketones to form hydrazones, which possess a wide range of biological activities and can be further elaborated into other functional groups. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetyl- and butyrylcholinesterase. nih.gov

Furthermore, the hydrazide functionality can participate in various cyclization reactions to form a plethora of five- and six-membered heterocycles, including oxadiazoles, pyrazoles, and pyridazinones. The specific outcome of the reaction is dependent on the nature of the coreactant and the reaction conditions employed. For example, the reaction of a benzohydrazide (B10538) with carbon disulfide can lead to the formation of an oxadiazole-thiol, which can be further derivatized. ekb.eg

Electrochemical Oxidative Transformations

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for promoting a variety of organic transformations. The electrochemical oxidation of arylhydrazines has been shown to be a valuable tool for generating reactive intermediates, such as aryl radicals. acs.orgresearchgate.net

The anodic oxidation of an arylhydrazine can lead to the formation of an aryl radical through a process of deprotonation, electron loss, and dinitrogen extrusion. acs.org These electrochemically generated aryl radicals can then participate in a range of C-C and C-H bond-forming reactions. For instance, the electrochemical oxidative C-H arylation of quinoxalin(on)es with arylhydrazine hydrochlorides has been successfully demonstrated. acs.orgacs.orgresearchgate.net This approach provides a mild and efficient method for the direct arylation of heteroarenes.

The cyclic voltammetry of arylhydrazines can provide valuable insights into their oxidation potentials and the stability of the resulting radical intermediates. This information is crucial for optimizing the conditions for electrochemical synthetic applications. The strong electron-withdrawing nature of the trifluoromethoxy groups in this compound is expected to influence its oxidation potential, potentially making it a suitable substrate for such electrochemical transformations.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Mass Spectrometry Techniques for Molecular Weight and Fragmentation AnalysisNo specific data available.

High-Resolution Mass Spectrometry (HRMS)No specific data available.

Despite a comprehensive search for academic research and literature, no specific data regarding the X-ray crystallography, elemental analysis, or detailed chromatographic methods for the compound (2,5-Bis(trifluoromethoxy)phenyl)hydrazine could be located.

The search did not yield any published studies, scholarly articles, or database entries that provide experimental details or results for the following analytical characterization techniques for this specific molecule:

X-ray Crystallography: No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been reported.

Elemental Analysis: No documented elemental composition data (e.g., percentage of Carbon, Hydrogen, Nitrogen, etc.) from experimental analysis was found.

Thin-Layer Chromatography (TLC): Specific details on the use of TLC for purity assessment or reaction monitoring, including solvent systems and Rf values, are not available in the reviewed literature.

Gas Chromatography (GC): There are no available research findings detailing the use of GC, with or without mass spectrometry (MS) or electron capture detection (ECD), for the analysis or separation of this compound.

High-Performance Liquid Chromatography (HPLC): No specific HPLC methods, including column types, mobile phases, or retention times, have been published for the purity assessment or separation of this compound.

Due to the absence of scientific literature detailing the spectroscopic and structural characterization of "this compound," it is not possible to provide the detailed research findings and data tables as requested in the article outline. Further research and publication in this specific area would be required for such information to become available.

Computational and Theoretical Investigations of 2,5 Bis Trifluoromethoxy Phenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and various electronic properties.

For molecules analogous to (2,5-Bis(trifluoromethoxy)phenyl)hydrazine, DFT calculations are routinely performed to optimize the molecular geometry and analyze the electronic landscape. nih.govmdpi.comnih.gov Key electronic descriptors obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govjoasciences.com In a study on a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer, DFT calculations revealed a HOMO-LUMO gap of 4.468 eV, indicating good reactivity. nih.gov For substituted dimethoxybenzene derivatives, DFT has been used to compare electronic properties and thermodynamic stability, which are crucial for pharmaceutical applications. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| PPHF Terpolymer | -4.786 | -0.318 | 4.468 | nih.gov |

| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | - | - | 2.12 | joasciences.com |

| Tris{3,5-bis(trifluoromethyl)phenyl}borane | -10.15 | -4.14 | 6.01 | rsc.org |

Analysis of Intramolecular and Intermolecular Interactions

The physical and chemical properties of a compound in its condensed phases are governed by a complex network of intramolecular and intermolecular forces. Computational methods can dissect these interactions to understand crystal packing, solubility, and binding behaviors.

Hydrogen bonds are critical directional interactions that influence the supramolecular assembly of molecules. nih.gov In hydrazine (B178648) derivatives, the N-H groups are potent hydrogen bond donors, while the nitrogen lone pairs and oxygen atoms of the trifluoromethoxy groups can act as acceptors. Computational studies, often combined with X-ray crystallography, can characterize these networks. acs.org For example, studies on N,N'-Bis(picolinoyl)hydrazine show how N−H···O and O−H···N interactions direct the formation of one-, two-, and three-dimensional crystalline arrays. acs.org In a series of 4-anilino-5-fluoroquinazolines, a combination of NMR spectroscopy and DFT calculations was used to characterize a weak intramolecular N−H···F hydrogen bond. nih.gov Such an interaction could potentially exist in derivatives of this compound, influencing its conformational preference.

Beyond classical hydrogen bonds, other non-covalent interactions (NCIs) such as π-π stacking, C-H···π interactions, and halogen bonds play a crucial role in molecular organization. mdpi.com Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide quantitative descriptions of these weak forces. nih.govmdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov For instance, in a study of quinolone derivatives, Symmetry-Adapted Perturbation Theory (SAPT) analysis revealed that dispersive forces were the decisive factor in their intermolecular interactions. mdpi.com For this compound, interactions involving the electron-rich phenyl ring and the highly electronegative fluorine atoms would be expected to significantly influence its solid-state structure.

| Interaction Type | Description | Computational Method | Reference |

|---|---|---|---|

| Hydrogen Bonding (N-H···O, O-H···N) | Directs crystal packing and molecular conformation. | DFT, X-ray Crystallography | acs.org |

| Intramolecular N-H···F Hydrogen Bond | Affects the conformational preference of the molecule. | DFT, NMR Spectroscopy | nih.gov |

| Dispersive Forces | Dominant factor in intermolecular stabilization. | Symmetry-Adapted Perturbation Theory (SAPT) | mdpi.com |

| Intermolecular Contacts | Visualizes and quantifies close contacts in crystals. | Hirshfeld Surface Analysis | nih.gov |

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While DFT calculations are excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, providing a view of molecular flexibility, solvent effects, and thermodynamic properties.

In Silico Approaches for Predicting Chemical Reactivity and Stability

The reactivity of a molecule can be predicted using various in silico descriptors derived from its electronic structure, often calculated via DFT. These "conceptual DFT" parameters provide a quantitative measure of chemical behavior. nih.gov

Key reactivity descriptors include:

Chemical Potential (μ): Relates to the tendency of electrons to escape the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value suggests higher reactivity. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These descriptors have been successfully used to predict the reactivity profiles of various compounds, including novel phenylhydrazono phenoxyquinoline derivatives intended as enzyme inhibitors. nih.gov For the PPHF terpolymer, a low chemical hardness value of 2.234 eV and a high electronegativity of 2.552 eV were calculated, supporting the compound's reactive nature. nih.gov

| Descriptor | Calculated Value (eV) | Interpretation | Reference |

|---|---|---|---|

| Chemical Hardness (η) | 2.234 | Low value supports higher reactivity. | nih.gov |

| Electronegativity (χ) | 2.552 | High value indicates capacity to attract electrons. | nih.gov |

| Electrophilicity Index (ω) | 1.462 | Indicates electrophilic character. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, these methods can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates. nih.gov

For reactions involving this compound, such as electrophilic aromatic substitution or condensation reactions, quantum calculations could predict the most likely pathways. For example, theoretical studies on the fluorination of aromatic compounds have been used to distinguish between a single electron transfer (SET) mechanism and an SN2 mechanism. rsc.orgresearchgate.net In another study, DFT was used to investigate the initial steps of the reaction between phenylhydrazine (B124118) and a chlorine-terminated silicon surface, providing insight into the formation of Si-N bonds. researchgate.net These calculations are crucial for optimizing reaction conditions and designing novel synthetic routes. nih.gov

Applications of 2,5 Bis Trifluoromethoxy Phenyl Hydrazine As a Chemical Synthon and Reagent in Research

Role in the Synthesis of Complex Organic Intermediates and Building Blocks

The primary role of phenylhydrazine (B124118) derivatives in organic synthesis is to serve as nucleophilic building blocks for the formation of carbon-nitrogen bonds, which is fundamental to the assembly of more complex molecular architectures. A key application is in the synthesis of hydrazones, which are stable intermediates that can be further elaborated into a variety of structures.

In a notable study, the closely related compound 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide—a derivative of the corresponding benzoic acid—was used as a crucial starting material for synthesizing a series of N-substituted thiazolidin-4-one derivatives. nih.gov The synthesis began with the condensation of the benzohydrazide (B10538) with various aromatic aldehydes to form intermediate hydrazones. These hydrazones were then cyclized with thioglycolic acid to yield the final thiazolidin-4-one products. nih.gov This work highlights the utility of the bis(trifluoroalkoxy)phenyl moiety as a foundational component for building complex heterocyclic intermediates intended for biological evaluation. nih.gov The resulting thiazolidin-4-ones were investigated as potential antiglioma agents, demonstrating the importance of such building blocks in drug discovery. nih.gov

The general reactivity of the hydrazine (B178648) group allows for its incorporation into a wide array of organic molecules, making (2,5-Bis(trifluoromethoxy)phenyl)hydrazine a valuable, albeit specialized, precursor for complex intermediates in pharmaceutical and agrochemical research.

Utilization in the Construction of Diverse Chemical Scaffolds

Building upon its role in forming intermediates, this compound is well-suited for constructing diverse chemical scaffolds, particularly nitrogen-containing heterocycles. The phenylhydrazine unit is a classic synthon for two major classes of heterocyclic compounds: indoles and pyrazoles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a historic and reliable method for creating the indole scaffold, which is a privileged structure in medicinal chemistry. researchgate.net This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from a phenylhydrazine and an aldehyde or ketone. researchgate.net It is highly probable that this compound could be used in this reaction to produce indoles bearing two trifluoromethoxy groups on the benzene (B151609) ring, though specific examples are not prominent in the literature.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov This reaction is robust and allows for the creation of a wide variety of substituted pyrazoles, which are important scaffolds in pharmaceuticals and agrochemicals.

The research on 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide that led to the creation of a thiazolidin-4-one library serves as a practical example of scaffold construction. nih.gov The thiazolidin-4-one ring is a recognized scaffold in drug discovery with a broad range of biological activities. nih.gov The study successfully generated a library of these molecules with various substitutions, demonstrating how the core building block can be used to create chemical diversity. nih.gov

| Compound ID | Substituent (R) | IC₅₀ (µg/mL) against LN229 Glioblastoma Cells |

|---|---|---|

| 5b | 4-Fluorophenyl | 9.48 |

| 5c | 4-Bromophenyl | 12.16 |

| 5e | 4-Chlorophenyl | 6.43 |

Application as a Fluoroalkylation Reagent or Precursor for Fluorinated Moieties

This compound is not typically employed as a fluoroalkylation reagent. The trifluoromethoxy (-OCF3) group is known for its high stability due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. nih.gov This stability makes it an excellent functional group for modifying the properties of a molecule (e.g., lipophilicity, metabolic stability) rather than for acting as a transferable moiety.

Reagents designed for trifluoromethoxylation reactions are generally electrophilic or radical sources of the -OCF3 group and have a different chemical structure. mdpi.com Phenylhydrazines, by contrast, are used for their nucleophilic hydrazine functionality to build larger molecular frameworks, with the trifluoromethoxy groups serving as static substituents that impart desirable properties to the final product.

Role as a Substrate or Ligand in Catalytic Systems

While there is no specific research detailing the use of this compound in catalytic systems, hydrazine derivatives can, in principle, function as ligands for metal catalysts. The nitrogen atoms possess lone pairs of electrons that can coordinate to a metal center. The electronic properties of the phenyl ring, influenced by the two strongly electron-withdrawing trifluoromethoxy groups, would modulate the electron-donating ability of the nitrogen atoms. This could influence the activity and selectivity of a catalyst. However, the more common application for this compound remains as a substrate in synthetic reactions rather than as a component of a catalytic system.

Development as a Derivatizing Agent for Analytical Chemistry Methods

Hydrazine-based reagents are widely used in analytical chemistry as derivatizing agents, particularly for the detection and quantification of carbonyl compounds (aldehydes and ketones). The reaction between a hydrazine and a carbonyl forms a stable hydrazone derivative, which often has enhanced detectability by techniques such as UV-Vis spectrophotometry, fluorescence, or mass spectrometry.

Although no specific analytical methods using this compound have been published, its chemical nature makes it a potential candidate for such applications. The presence of multiple fluorine atoms would provide a unique mass signature for mass spectrometry-based analysis and could be useful for detection via ¹⁹F NMR. Its utility would depend on the specific requirements of the analysis, such as the desired volatility, solubility, and detector response of the resulting hydrazone.

Contributions to Monomer Design and Diversification in Chemical Libraries

In the context of combinatorial chemistry and drug discovery, a "monomer" or building block is a core unit that can be systematically modified to generate a large collection of related compounds, known as a chemical library. This compound is an ideal candidate for such a building block.

The hydrazine moiety provides a reactive handle for coupling with other molecules, while the 2,5-bis(trifluoromethoxy)phenyl portion serves as a rigid, functionalized core. The trifluoromethoxy groups are particularly valuable in drug design as they can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical pharmacokinetic properties.

The synthesis of a library of thiazolidin-4-one derivatives from a related hydrazide is a clear example of this principle. nih.gov By reacting a single hydrazide with a collection of different aldehydes, researchers were able to generate a diverse set of molecules, which were then screened for biological activity. This strategy allows for the efficient exploration of the structure-activity relationship (SAR) around a particular chemical scaffold. nih.gov The unique electronic and steric properties imparted by the two -OCF3 groups make this compound a valuable monomer for diversifying chemical libraries aimed at discovering new bioactive compounds.

Future Directions and Emerging Research Avenues for 2,5 Bis Trifluoromethoxy Phenyl Hydrazine Chemistry

Exploration of Novel and Greener Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of (2,5-Bis(trifluoromethoxy)phenyl)hydrazine is expected to focus on greener and more sustainable approaches.

Traditional multi-step syntheses of substituted phenylhydrazines often involve harsh reagents and generate significant waste. google.com Innovative strategies such as continuous flow synthesis are emerging as powerful tools to improve the efficiency and safety of chemical processes. rsc.orgrsc.orggoogle.com A continuous flow process for producing substituted phenylhydrazines has been shown to dramatically shorten reaction times and increase purity. google.compatsnap.com Adapting such technologies for the synthesis of this compound could offer substantial advantages over conventional batch processing.

Furthermore, the exploration of novel catalytic systems for the direct introduction of the trifluoromethoxy group onto an aromatic ring is a key area of interest. While significant progress has been made in trifluoromethylation, the corresponding trifluoromethoxylation reactions are less developed. researchgate.netnih.gov Future research could focus on developing catalysts that can selectively install two trifluoromethoxy groups at the 2 and 5 positions of phenylhydrazine (B124118) or a suitable precursor. The use of nanostructured catalysts, such as diphosphates, has shown promise in promoting the synthesis of phenylhydrazone derivatives in solvent-free conditions, highlighting a potential avenue for greener synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Continuous Flow Synthesis | Improved safety, higher purity, shorter reaction times | Initial setup costs, optimization of flow parameters |

| Novel Catalytic Methods | Higher efficiency, selectivity, milder reaction conditions | Catalyst development and cost, substrate scope limitations |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability, reaction optimization |

Development of Advanced Catalytic Applications

The electronic properties of this compound suggest its potential as a ligand or catalyst in various organic transformations. The electron-withdrawing trifluoromethoxy groups can modulate the electron density of the hydrazine (B178648) moiety, potentially influencing its coordination properties and catalytic activity.

Future research could explore the use of metal complexes derived from this compound as catalysts in cross-coupling reactions, hydrogenations, or asymmetric synthesis. The unique steric and electronic environment provided by the two trifluoromethoxy groups could lead to catalysts with novel reactivity and selectivity. For instance, trifluoromethyl groups have been shown to play a decisive role in the enantioselective desymmetrization of certain compounds, and a similar effect could be anticipated for the trifluoromethoxy group. acs.org

Moreover, the hydrazine functionality itself can participate in catalytic cycles. Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. This compound could be investigated as a precursor to organocatalysts for reactions such as aldol (B89426) or Michael additions.

Integration with High-Throughput Synthesis and Screening Platforms

High-throughput synthesis and screening technologies have revolutionized the process of drug discovery and materials science. The integration of this compound into these platforms could accelerate the discovery of new applications for this compound.

Flow chemistry, a key enabling technology for high-throughput synthesis, is well-suited for the preparation of libraries of compounds derived from this compound. rsc.orgrsc.org By systematically reacting this building block with a diverse range of reagents in a continuous flow reactor, large numbers of novel derivatives can be rapidly synthesized and purified.

These compound libraries can then be subjected to high-throughput screening to identify molecules with desired biological activities or material properties. For example, screening for antifungal activity has been successfully applied to libraries of N'-phenylhydrazides. researchgate.net This approach could lead to the discovery of new pharmaceuticals, agrochemicals, or functional materials based on the this compound scaffold.

Elucidation of Complex Reaction Mechanisms Through Advanced Computational Models

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced computational models, such as density functional theory (DFT), can provide valuable insights into the intricate details of chemical reactions.

Future research should employ computational chemistry to elucidate the mechanisms of reactions involving this compound. For example, theoretical studies could be used to investigate the mechanism of electrophilic fluorination of aromatic compounds, which is relevant to the synthesis of this molecule. rsc.orgresearchgate.netresearchgate.net Computational modeling can help to understand the role of the trifluoromethoxy groups in influencing the reactivity and regioselectivity of these reactions.

Furthermore, computational studies can be used to predict the properties and reactivity of novel catalysts and materials derived from this compound. This in silico approach can guide experimental efforts and accelerate the discovery of new applications. For instance, computational studies have been used to understand the mechanism of aromatic nucleophilic substitution, which is a fundamental reaction in organic chemistry. acs.org

Unexplored Applications as a Specialty Chemical Reagent in Academia and Industry

Substituted phenylhydrazines are versatile reagents in organic synthesis and have found applications in various industries. who.intchemiis.com this compound, with its unique substitution pattern, holds promise as a specialty chemical reagent with unexplored applications.

In academia, this compound could be used as a building block for the synthesis of complex heterocyclic compounds. Hydrazones derived from fluorinated phenylhydrazines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. rsc.org The trifluoromethoxy groups can be expected to impart unique properties to these heterocycles, making them interesting targets for medicinal chemistry and materials science.

In industry, this compound could find applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. Phenylhydrazines are known intermediates in the production of a wide range of commercial products. patsnap.comwho.int The specific properties conferred by the two trifluoromethoxy groups could lead to the development of products with enhanced performance characteristics.

Design of Novel Chemical Entities Incorporating the this compound Motif

The incorporation of fluorine-containing groups is a well-established strategy in drug design to modulate the physicochemical and biological properties of molecules. mdpi.commdpi.commdpi.com The this compound motif represents a valuable building block for the design of novel chemical entities with potential therapeutic applications.

Future research will likely focus on the synthesis and biological evaluation of a wide range of derivatives of this compound. By combining this core structure with other pharmacologically relevant fragments, it may be possible to develop new drug candidates for a variety of diseases. For example, novel fluorine-containing chiral hydrazide-hydrazones have been synthesized and shown to possess antioxidant and anticholinesterase activity. nih.govresearchgate.net

The design of these new chemical entities will be guided by a combination of medicinal chemistry principles, computational modeling, and high-throughput screening. The unique properties of the trifluoromethoxy groups, such as their high lipophilicity and metabolic stability, will be key considerations in the design process. mdpi.com The synthesis of hydrazide-hydrazone derivatives has been shown to be a fruitful approach for generating compounds with antitumor activity. nih.gov

Q & A

Q. What are the standard protocols for synthesizing (2,5-Bis(trifluoromethoxy)phenyl)hydrazine and ensuring purity?

Synthesis typically involves condensation reactions between hydrazine derivatives and trifluoromethoxy-substituted aromatic aldehydes or ketones. For example, analogous compounds like chalcone-hydrazinecarbothioamide derivatives are synthesized by reacting hydrazine with carbonyl precursors under reflux in ethanol or methanol . Purification is achieved via recrystallization (using solvents like ethanol or acetonitrile) or column chromatography. Purity validation requires HPLC or GC-MS, with attention to storage conditions (e.g., 0–6°C for stability) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the hydrazine backbone and trifluoromethoxy substituents. Aromatic proton signals typically appear at δ 6.8–7.5 ppm, while CF₃ groups show distinct ¹⁹F NMR peaks near δ -58 to -60 ppm .

- FT-IR : To identify N–H stretches (~3200–3300 cm⁻¹) and C–O–C vibrations from trifluoromethoxy groups (~1250 cm⁻¹) .

- Mass spectrometry (EI/ESI) : For molecular ion confirmation and fragmentation patterns (e.g., [M+H]⁺ or [M-Cl]⁻ ions in negative mode) .

Q. What are the primary applications of this compound in academic research?

The compound’s trifluoromethoxy groups enhance lipophilicity and metabolic stability, making it valuable for:

- Pharmaceutical intermediates : As a precursor for Fischer indole synthesis to generate heterocyclic scaffolds .

- Material science : Functionalizing polymers or coatings for corrosion inhibition, as seen in analogous thiadiazole-hydrazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data caused by impurities or storage conditions?

Discrepancies in reactivity (e.g., reduced yields in coupling reactions) may arise from hygroscopicity or decomposition. Strategies include:

- Purity reassessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities .

- Storage optimization : Store at ≤-20°C under inert gas (N₂/Ar) to minimize hydrolysis of trifluoromethoxy groups .

- Control experiments : Compare freshly synthesized batches with stored samples to isolate degradation effects .

Q. What mechanistic insights exist for the role of trifluoromethoxy groups in directing regioselectivity during reactions?

The electron-withdrawing nature of CF₃O– groups influences electrophilic substitution patterns. For example:

Q. How can reaction conditions be optimized for scaling up synthesis while maintaining yield?

Use a Design of Experiments (DoE) approach:

- Variables : Temperature (80–120°C), solvent polarity (ethanol vs. DMF), and stoichiometry (hydrazine:carbonyl ratio).

- Response surface methodology : To identify optimal conditions. For instance, higher polarity solvents may improve solubility of trifluoromethoxy precursors .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. What toxicity and safety protocols are recommended for handling this compound?

- In vitro toxicity screening : Use MTT assays (e.g., IC₅₀ determination in HEK-293 or HepG2 cells) to assess cytotoxicity .

- Occupational safety : Follow tiered risk assessments per ATSDR guidelines, including PPE (gloves, goggles) and fume hood use .

- Waste disposal : Neutralize hydrazine residues with oxidizing agents (e.g., KMnO₄) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.